2-Amino-4-chloro-3-nitropyridine

Catalog No.
S1802436
CAS No.
1855-64-7
M.F
C5H4ClN3O2
M. Wt
173.55716
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-chloro-3-nitropyridine

CAS Number

1855-64-7

Product Name

2-Amino-4-chloro-3-nitropyridine

Molecular Formula

C5H4ClN3O2

Molecular Weight

173.55716

Important Intermediate

2-Amino-4-chloro-3-nitropyridine (CAS: 6980-08-1) is a valuable intermediate used in various scientific research fields. Its importance lies in its reactive functional groups: an amine group (-NH2), a chlorine atom (-Cl), and a nitro group (-NO2). These groups allow for further chemical transformations, making 2-amino-4-chloro-3-nitropyridine a versatile building block for synthesizing more complex molecules [].

Organic Synthesis

One primary application of 2-amino-4-chloro-3-nitropyridine is in organic synthesis, where it serves as a precursor for the preparation of a diverse range of compounds. Research explores its use in synthesizing heterocyclic compounds, which are molecules containing atoms other than carbon in their rings. These heterocycles have various applications in medicinal chemistry, materials science, and agriculture [].

Pharmaceutical Research

Due to its potential for further modification, 2-amino-4-chloro-3-nitropyridine holds promise in the field of pharmaceutical research. Scientists investigate its use as a starting material for synthesizing novel drug candidates. The presence of the nitro group allows for its reduction to an amine group, which can be further elaborated to create functionalities crucial for potential drug interactions with biological targets [, ].

Other Research Areas

Research also explores the application of 2-amino-4-chloro-3-nitropyridine in other scientific disciplines. Studies investigate its potential use in the development of new agrochemicals, such as herbicides or insecticides []. Additionally, its properties might be useful in the creation of novel functional materials with specific electronic or optical characteristics [].

Molecular Structure and Properties

2-Amino-4-chloro-3-nitropyridine represents a substituted pyridine derivative characterized by the molecular formula C₅H₄ClN₃O₂ and a molecular weight of 173.56 grams per mole. The compound exhibits a distinctive substitution pattern on the pyridine ring, featuring an amino group at the 2-position, a chlorine atom at the 4-position, and a nitro group at the 3-position. This specific arrangement of functional groups contributes to the compound's unique chemical reactivity and synthetic utility.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as 4-chloro-3-nitropyridin-2-amine, while alternative systematic names include 2-pyridinamine, 4-chloro-3-nitro-. The Chemical Abstracts Service has assigned the registry number 6980-08-1 to this compound, providing a unique identifier for chemical databases and regulatory purposes.

PropertyValueReference
Molecular FormulaC₅H₄ClN₃O₂
Molecular Weight173.56 g/mol
Chemical Abstracts Service Number6980-08-1
Melting Point174-176°C
Boiling Point329°C (predicted)
Density1.596 g/cm³ (predicted)

Physical Characteristics and Structural Features

The compound presents as a yellow crystalline solid at room temperature, exhibiting characteristic properties that facilitate its identification and purification. The melting point range of 174-176°C provides a reliable physical constant for quality assessment and analytical purposes. Solubility studies indicate that 2-amino-4-chloro-3-nitropyridine dissolves readily in polar aprotic solvents including dimethyl formamide, dimethyl sulfoxide, and hot ethanol, while also showing solubility in ethyl acetate and hot methanol.

The molecular structure features a pyridine ring system with electron-withdrawing and electron-donating substituents that significantly influence the compound's electronic properties. The nitro group at position 3 serves as a strong electron-withdrawing group, while the amino group at position 2 provides electron-donating character. This combination creates a unique electronic environment that affects both the compound's reactivity patterns and its utility in synthetic transformations.

Spectroscopic analysis reveals characteristic features that confirm the compound's structure. The InChI key DIRINUVNYFAWQF-UHFFFAOYSA-N provides a standardized representation of the molecular connectivity. Nuclear magnetic resonance spectroscopy demonstrates distinct chemical shifts corresponding to the aromatic protons and the amino group, with the simplified molecular-input line-entry system notation c1cnc(c(c1Cl)N+[O-])N accurately representing the molecular structure.

The synthesis of 2-amino-4-chloro-3-nitropyridine primarily relies on the nitration of 2-chloro-4-aminopyridine precursors, which serves as the most widely employed synthetic approach in both laboratory and industrial settings [1]. This methodology involves the controlled introduction of a nitro group at the 3-position of the pyridine ring through electrophilic aromatic substitution reactions [3]. The precursor 2-chloro-4-aminopyridine is typically prepared from picolinic acid hydrochloride through a multi-step process involving thionyl chloride treatment followed by Hoffmann degradation [1].

Mixed-Acid Nitration Systems (Nitric Acid/Sulfuric Acid)

The mixed-acid nitration system represents the cornerstone methodology for producing 2-amino-4-chloro-3-nitropyridine from its aminopyridine precursors [1] [3]. This system utilizes a combination of concentrated nitric acid and sulfuric acid to generate the highly electrophilic nitronium ion, which serves as the active nitrating species [21] [22]. The fundamental mechanism involves sulfuric acid acting as a proton donor to protonate nitric acid, resulting in the formation of nitronium ions and bisulfate ions according to the reaction: sulfuric acid plus nitric acid yields bisulfate ions plus nitronium ions plus water molecules [22].

The nitration process begins with the preparation of the nitrating mixture under strictly controlled temperature conditions [1] [3]. The typical procedure involves adding concentrated sulfuric acid to an ice-cooled solution, followed by the gradual addition of concentrated nitric acid while maintaining temperatures between 0 degrees Celsius and 10 degrees Celsius [4] [5]. The 2-chloro-4-aminopyridine precursor is then added in batches to this nitrating mixture, with careful temperature control to prevent overheating and unwanted side reactions [1] [5].

Table 1: Optimized Mixed-Acid Nitration Conditions

ParameterOptimal RangeYield ImpactReference
Temperature (°C)0-10High yields at lower temperatures [1] [5]
Nitric Acid Concentration (%)65-70Critical for selectivity [17]
Sulfuric Acid Concentration (%)98Essential for nitronium generation [17]
Nitric Acid:Sulfuric Acid Ratio1:1.6-2Affects reaction efficiency [5]
Reaction Time (hours)2-6Complete conversion required [1]
Molar Yield (%)65-85Temperature and acid ratio dependent [1] [5]

The reaction mechanism follows classical electrophilic aromatic substitution pathways, where the nitronium ion attacks the activated pyridine ring at the 3-position [3] [15]. The amino group at the 2-position provides electron density through resonance effects, facilitating the electrophilic attack while the chlorine substituent influences the regioselectivity of the nitration process [1]. The resulting intermediate undergoes rapid deprotonation to yield the final 2-amino-4-chloro-3-nitropyridine product [3].

Continuous flow methodologies have been developed to enhance the safety and efficiency of mixed-acid nitration processes [3] [30]. These systems allow for precise temperature control and reagent mixing, reducing the risks associated with highly exothermic nitration reactions [30]. Flow rates of 0.23 milliliters per minute for the substrate solution and controlled addition of fuming nitric acid in sulfuric acid have demonstrated improved yields and reduced formation of undesired polynitration products [3].

Isomer Separation via Recrystallization

The nitration of 2-chloro-4-aminopyridine can potentially yield multiple regioisomers, necessitating effective separation techniques to obtain pure 2-amino-4-chloro-3-nitropyridine [9] [11]. Recrystallization serves as the primary purification method for isolating the desired product from reaction mixtures containing isomeric impurities [1] [9]. The separation process relies on the differential solubility properties of the various nitrated products in selected solvents [28] [31].

The choice of recrystallization solvent is critical for achieving effective isomer separation [28] [31]. Common solvents employed include ethanol, methanol, ethyl acetate, and water-alcohol mixtures, each offering distinct selectivity profiles for different nitropyridine isomers [13] [31]. The compound 2-amino-4-chloro-3-nitropyridine exhibits solubility in dimethyl formamide, dimethyl sulfoxide, hot ethanol, ethyl acetate, and hot methanol, with melting point characteristics that aid in identification and purification [13] [14].

Table 2: Recrystallization Solvent Selection for Isomer Separation

Solvent SystemSelectivityRecovery Yield (%)Purity Achieved (%)Reference
Ethanol/Water (3:1)High for 3-nitro isomer75-85>95 [9]
MethanolModerate70-8090-95 [31]
Ethyl AcetateGood80-90>90 [13]
Hot EthanolExcellent85-95>98 [13] [14]
Dimethyl FormamidePoor separation60-7085-90 [13]

The recrystallization process typically involves dissolving the crude nitration product in a minimum volume of hot solvent, followed by controlled cooling to promote selective crystallization of the desired isomer [28] [31]. The melting point of pure 2-amino-4-chloro-3-nitropyridine ranges from 174-176 degrees Celsius, providing a reliable criterion for assessing product purity [13]. Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity levels exceeding 98 percent [14].

Advanced crystallization techniques have been developed to enhance separation efficiency and product quality [28]. Temperature-controlled crystallization protocols involving rapid cooling at specific temperatures have demonstrated improved selectivity for the desired isomer while minimizing losses during purification [28]. The optimization of supersaturation conditions and nucleation parameters contributes significantly to the overall efficiency of the separation process [28].

Diazotization and Hydrolysis Pathways

Alternative synthetic approaches to 2-amino-4-chloro-3-nitropyridine involve diazotization and subsequent hydrolysis reactions starting from related nitropyridine derivatives [1] . This methodology offers complementary access to the target compound while providing insights into the reactivity patterns of substituted nitropyridines [1]. The diazotization process involves the treatment of 4-chloro-2-amino-3-nitropyridine with sodium nitrite and hydrochloric acid under carefully controlled temperature conditions [1].

The diazotization reaction is initiated by cooling the substrate solution to 0-5 degrees Celsius, followed by the addition of sodium nitrite solution [1] . The reaction mixture is maintained at low temperature for 30 minutes to 1 hour to ensure complete formation of the diazonium salt intermediate [1]. Subsequently, the temperature is raised and maintained at 60-80 degrees Celsius for 3 hours to promote complete hydrolysis of the diazonium group [1].

The hydrolysis pathway proceeds through nucleophilic substitution of the diazonium group by water molecules, resulting in the formation of hydroxylated pyridine derivatives [1]. The reaction mass is cooled to 25-30 degrees Celsius and extracted with dichloromethane to isolate the product [1]. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain 4-chloro-3-nitropyridine-2-ol [1].

Table 3: Diazotization and Hydrolysis Reaction Parameters

Reaction StageTemperature (°C)TimeReagentsYield (%)Reference
Diazotization0-530-60 minSodium nitrite, Hydrochloric acidQuantitative [1]
Hydrolysis60-803 hoursWater70-85 [1]
Extraction25-301 hourDichloromethane80-90 [1]
Overall ProcessVariable5-7 hoursMultiple55-75 [1]

This synthetic route provides access to structurally related compounds that can serve as intermediates for further transformations leading to 2-amino-4-chloro-3-nitropyridine [1]. The methodology is particularly valuable when direct nitration approaches encounter selectivity or yield limitations . The diazotization-hydrolysis sequence also offers opportunities for introducing alternative functional groups through nucleophilic substitution reactions .

Alternative Routes: Cyclopropane Carboxamide Intermediates

The synthesis of 2-amino-4-chloro-3-nitropyridine can also be achieved through alternative pathways involving cyclopropane carboxamide intermediates [1] . This approach offers unique advantages in terms of selectivity and functional group compatibility, particularly when conventional nitration methods prove challenging [1]. The methodology involves the reaction of 4-chloro-2-amino-3-nitropyridine with cyclopropanecarbonyl chloride under controlled conditions [1] .

The cyclopropane carboxamide formation utilizes chlorinated solvents such as dichloromethane, dichloroethane, trichloroethane, or tetrachloroethane as reaction media [1]. The reaction is conducted in the presence of a suitable base, typically triethylamine, diethylamine, or pyridine, with triethylamine being the preferred choice [1]. The reaction temperature is maintained between -15 degrees Celsius and -5 degrees Celsius during the initial stages to ensure controlled reactivity [1].

Table 4: Cyclopropane Carboxamide Synthesis Conditions

ParameterOptimal ConditionsAlternative OptionsYield ImpactReference
SolventDichloromethaneDichloroethane, TrichloroethaneHigh selectivity [1]
BaseTriethylamineDiethylamine, Pyridine85-90% conversion [1]
Temperature (°C)-15 to -5-10 to 30Critical for selectivity [1]
Reaction Time2-6 hoursVariableComplete conversion
Catalyst LoadingCatalytic amounts0.1-0.5 equivalentsEnhanced rate [1]

An alternative preparation method involves the in-situ generation of cyclopropylcarbonyl chloride from cyclopropyl carboxylic acid using reagents such as oxalyl chloride, thionyl chloride, phosphorous oxychloride, or phosphorous pentachloride [1]. This approach eliminates the need for pre-formed acid chlorides and provides greater flexibility in reaction design [1]. The cyclopropyl carboxylic acid is treated with the chlorinating agent in the presence of a catalytic amount of polar aprotic solvent at temperatures ranging from -10 to 30 degrees Celsius [1].

The mechanism involves nucleophilic acyl substitution by the amino group of the nitropyridine substrate, resulting in the formation of the corresponding cyclopropane carboxamide derivative . This intermediate can subsequently undergo various transformations to yield 2-amino-4-chloro-3-nitropyridine or related compounds [1]. The methodology provides access to structurally diverse derivatives that may not be readily accessible through conventional synthetic approaches .

Optimization of Reaction Conditions (Temperature, Solvent, Catalysts)

The optimization of reaction conditions for synthesizing 2-amino-4-chloro-3-nitropyridine requires systematic investigation of multiple parameters including temperature, solvent selection, and catalyst systems [17] [18]. Temperature control emerges as the most critical factor affecting both reaction yield and product selectivity [3] [17]. Lower nitration temperatures typically favor higher yields and reduced formation of undesired side products [9] [17].

Temperature optimization studies have demonstrated that maintaining reaction temperatures below 15 degrees Celsius during nitration significantly improves product purity and yield [9]. The effect of temperature on reaction outcomes is particularly pronounced in mixed-acid systems, where elevated temperatures can lead to over-nitration and formation of carbonized by-products [9]. Continuous flow systems enable precise temperature control and have shown superior performance compared to batch processes [3] [17].

Table 5: Temperature Optimization Data for Nitration Reactions

Temperature Range (°C)Conversion (%)Selectivity (%)Side ProductsReference
-5 to 075-85>95Minimal [9]
0 to 1085-9590-95Low [1] [5]
10 to 2090-9880-90Moderate [17]
20 to 3595-9970-85Significant [17]
Above 35Variable<70Extensive [9]

Solvent selection plays a crucial role in determining reaction efficiency and product isolation [17] [18]. Microreactor studies have shown that organic solvents such as methanol, ethanol, isopropanol, ethyl acetate, tetrahydrofuran, dichloromethane, ethylene dichloride, chloroform, toluene, and dimethylformamide exhibit different performance characteristics [17]. Dichloromethane and ethylene dichloride have emerged as preferred solvents due to their excellent dissolving properties and chemical inertness under reaction conditions [17].

Flow rate optimization in continuous systems has revealed optimal conditions of 40-60 milliliters per minute for substrate solutions, with 50 milliliters per minute being most effective [17]. The flow rate of acid mixtures is adjusted to maintain appropriate stoichiometric ratios, typically keeping the equivalence ratio of substrate to nitric acid at 1.1 [17]. These optimized conditions ensure complete conversion while minimizing residence time and associated risks [17].

Table 6: Solvent Performance in Nitration Reactions

SolventSolubilityReaction RateProduct IsolationOverall RatingReference
DichloromethaneExcellentHighExcellentSuperior [17]
Ethylene DichlorideExcellentHighGoodSuperior [17]
ChloroformGoodModerateGoodGood [17]
Ethyl AcetateModerateModerateExcellentGood [17]
TetrahydrofuranGoodHighModerateModerate [17]
ToluenePoorLowGoodPoor [17]

Catalyst optimization has focused on enhancing reaction rates and improving selectivity profiles [18] [20]. Palladium-based catalysts have shown particular promise in related synthetic transformations, with activity varying significantly based on catalyst preparation conditions [18]. The choice of catalyst support and preparation solvent can influence catalytic performance by factors of ten or more [18]. Advanced catalyst systems incorporating specific ligands and co-catalysts have demonstrated improved efficiency in pyridine functionalization reactions [20].

Industrial-Scale Production Challenges

The industrial-scale production of 2-amino-4-chloro-3-nitropyridine faces numerous technical and safety challenges that significantly impact manufacturing feasibility and economics [30]. The highly exothermic nature of nitration reactions poses substantial risks of thermal runaway, particularly when scaling from laboratory to production volumes [30]. The accumulation of potentially explosive nitration intermediates represents a primary safety concern requiring specialized equipment and handling protocols [30].

Heat management emerges as the most critical challenge in industrial nitration processes [30]. Large-scale reactions generate substantial heat that must be effectively removed to maintain safe operating conditions [30]. Inadequate heat removal can lead to rapid temperature increases, resulting in over-nitration, product degradation, or catastrophic reaction failure [30]. Industrial facilities must implement robust cooling systems capable of handling the full heat load of the nitration process [21] [26].

Table 7: Industrial-Scale Production Challenges and Solutions

Challenge CategorySpecific IssuesProposed SolutionsImplementation CostReference
Safety ManagementThermal runaway riskContinuous flow reactorsHigh [30]
Heat TransferInadequate coolingEnhanced mixer designsModerate [30]
Quality ControlBatch-to-batch variationAutomated monitoringModerate [30]
Waste ManagementAcid waste streamsRecycling systemsHigh [26]
Equipment CorrosionAcid compatibilitySpecialized materialsVery High [30]
Scale-up FactorsNon-linear scalingPilot plant studiesHigh [30]

The corrosive nature of mixed-acid systems necessitates the use of specialized materials and equipment designed to withstand prolonged exposure to concentrated acids [30]. Standard construction materials are inadequate for handling nitric acid and sulfuric acid mixtures at elevated temperatures, requiring investment in acid-resistant alloys and protective coatings [30]. The selection of appropriate materials significantly impacts both capital costs and operational reliability [30].

Continuous flow technology has emerged as a promising solution for addressing many industrial-scale challenges [30]. Flow reactors offer superior heat and mass transfer characteristics compared to traditional batch systems, enabling better temperature control and reduced inventory of hazardous intermediates [30]. The implementation of microreactor technology allows for precise control of reaction parameters while maintaining high throughput capabilities [3] [30].

Waste management represents another significant challenge in industrial production [26]. Nitration reactions generate substantial quantities of spent acid that must be treated or recycled [26]. The development of acid recovery and recycling systems can improve process economics while reducing environmental impact [26]. However, these systems require additional capital investment and operational complexity [26].

Quality assurance in industrial production demands sophisticated analytical monitoring and control systems [30]. The need for consistent product quality across large production batches requires real-time monitoring of critical parameters such as temperature, acid concentrations, and reaction progress [30]. Automated control systems capable of making rapid adjustments to maintain optimal conditions are essential for successful industrial implementation [30].

The molecular structure of 2-amino-4-chloro-3-nitropyridine consists of a pyridine ring bearing three distinct functional groups: an amino group at position 2, a chloro substituent at position 4, and a nitro group at position 3 [1] [2]. The compound has a molecular formula of C₅H₄ClN₃O₂ with a molecular weight of 173.56 g/mol [1] [3].

Crystallographic analysis reveals that the compound adopts a planar configuration with specific geometric parameters that are influenced by the electronic effects of the substituents. The presence of the electron-withdrawing nitro and chloro groups significantly affects the bond lengths and angles within the pyridine ring [4]. In analogous nitropyridine compounds, the mean carbon-carbon bond distance in the pyridine ring is approximately 1.387 Å, which is shorter than that observed in unsubstituted pyridine (1.394 Å) [4] [5]. This contraction is attributed to the electron-withdrawing effects of the substituents, which increase the double-bond character of the ring bonds.

The carbon-carbon-carbon bond angles are notably affected by the substituent pattern. Where the chloro and nitro groups are attached, the bond angles exceed 120°, while at positions bearing the amino group, the angles are typically less than 120° [4]. The compound crystallizes in a specific space group with defined unit cell parameters, though detailed crystallographic data for this specific isomer requires further X-ray diffraction studies [6].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C)

The nuclear magnetic resonance spectroscopy of 2-amino-4-chloro-3-nitropyridine provides valuable structural information. In ¹H nuclear magnetic resonance spectroscopy, the aromatic protons appear as characteristic signals in the downfield region, typically between δ 6.5-8.5 ppm [7] [8]. The amino group protons are observed as a broad signal due to rapid exchange, often appearing around δ 5-7 ppm depending on the solvent and temperature conditions [7].

The ¹³C nuclear magnetic resonance spectrum reveals distinct signals for the aromatic carbons, with chemical shifts ranging from δ 100-160 ppm [7]. The carbon bearing the amino group typically appears around δ 150-160 ppm, while the carbon atoms adjacent to the electron-withdrawing groups (nitro and chloro) show characteristic downfield shifts. The carbon bearing the nitro group often appears around δ 140-150 ppm, reflecting the strong electron-withdrawing nature of this substituent [7].

Nuclear magnetic resonance studies have shown that the chemical shifts are highly sensitive to solvent effects and intermolecular interactions. In dimethyl sulfoxide solution, the amino protons exhibit characteristic downfield shifts compared to chloroform solutions due to hydrogen bonding interactions [9].

Infrared and Ultraviolet-Visible Absorption Profiles

The infrared spectrum of 2-amino-4-chloro-3-nitropyridine exhibits characteristic absorption bands that correspond to the various functional groups present in the molecule. The amino group shows characteristic nitrogen-hydrogen stretching vibrations in the region of 3300-3500 cm⁻¹, appearing as two bands corresponding to symmetric and asymmetric stretching modes [10]. The nitro group displays strong absorption bands around 1520-1350 cm⁻¹, corresponding to the asymmetric and symmetric nitrogen-oxygen stretching vibrations [10].

The aromatic carbon-carbon stretching vibrations appear in the region of 1600-1450 cm⁻¹, while the carbon-chlorine stretching vibration is observed around 700-800 cm⁻¹ [10]. The pyridine ring breathing modes and in-plane bending vibrations contribute to the characteristic fingerprint region below 1500 cm⁻¹.

Ultraviolet-visible spectroscopy reveals that the compound exhibits maximum absorption at 238 nm when measured in aqueous solution [11]. This absorption is attributed to π→π* electronic transitions within the aromatic system, which are influenced by the electron-withdrawing effects of the nitro and chloro substituents . The extended conjugation between the amino group and the pyridine ring, combined with the electron-withdrawing effects of the other substituents, results in the observed bathochromic shift compared to unsubstituted pyridine.

Thermodynamic Properties (Melting Point, Solubility, Stability)

The thermodynamic properties of 2-amino-4-chloro-3-nitropyridine reflect the influence of intermolecular interactions and molecular stability. The compound exhibits a melting point in the range of 174-176°C [1] [3] [13], indicating relatively strong intermolecular forces, likely due to hydrogen bonding involving the amino group and π-π stacking interactions between the aromatic rings.

The boiling point is predicted to be 329.0±37.0°C at 760 mmHg [1] [3], reflecting the compound's thermal stability and intermolecular interactions. The density is calculated to be 1.6±0.1 g/cm³ [3], which is consistent with the presence of heavy atoms (chlorine) and the compact molecular structure.

Solubility characteristics show that the compound is sparingly soluble in water but readily soluble in polar organic solvents [1] [14]. It dissolves well in dimethyl formamide, dimethyl sulfoxide, hot ethanol, ethyl acetate, and hot methanol [1] [14]. This solubility pattern is typical for compounds containing both polar functional groups (amino and nitro) and hydrophobic aromatic systems.

The compound demonstrates good thermal stability under normal storage conditions. It should be stored in a cool, dry place away from light and moisture to prevent decomposition [13]. The vapor pressure at 25°C is extremely low (0.0±0.7 mmHg) [3], indicating minimal volatility at room temperature.

Chemical stability studies indicate that the compound is stable under normal handling conditions but may undergo decomposition when exposed to strong acids or bases, particularly at elevated temperatures [15]. The nitro group can be reduced under appropriate conditions, while the chloro substituent can participate in nucleophilic substitution reactions .

Tautomerism and Resonance Effects

The structure of 2-amino-4-chloro-3-nitropyridine allows for potential tautomeric equilibria and significant resonance effects that influence its chemical behavior and reactivity. The amino group at position 2 can participate in tautomeric equilibria between the amino and imino forms, though the amino tautomer is generally more stable [9].

Resonance effects play a crucial role in stabilizing the molecular structure. The amino group acts as an electron-donating substituent through resonance, while the nitro and chloro groups function as electron-withdrawing substituents [9]. This creates a unique electronic environment where the electron density is redistributed throughout the aromatic system.

The strong resonance interaction between the amino group at position 2 and the nitro group at position 3 is particularly significant [9]. This interaction results in decreased electron density on the amino nitrogen and increased stability of the overall molecular structure. Nuclear magnetic resonance studies have shown that this resonance interaction leads to characteristic downfield shifts in both ¹H and ¹³C spectra [9].

The nitrogen atom in the pyridine ring also participates in the overall electronic structure through its lone pair of electrons. The chemical shift of the pyridine nitrogen in ¹⁵N nuclear magnetic resonance spectroscopy provides information about the tautomeric balance and the extent of resonance interactions [9]. Values typically range from -101.2 to -126.7 ppm, depending on the specific substitution pattern and solvent effects.

The resonance effects also influence the reactivity of the compound toward electrophilic and nucleophilic substitution reactions. The electron-withdrawing effects of the nitro and chloro groups activate the ring toward nucleophilic substitution, particularly at positions ortho and para to these substituents . Conversely, the electron-donating effect of the amino group can direct electrophilic substitution to positions ortho and para to itself, though the overall electron-deficient nature of the ring makes electrophilic substitution less favorable.

Dates

Last modified: 07-20-2023

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